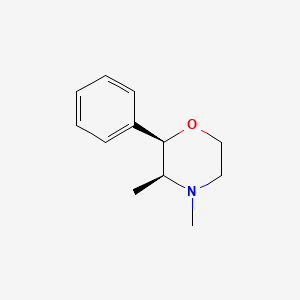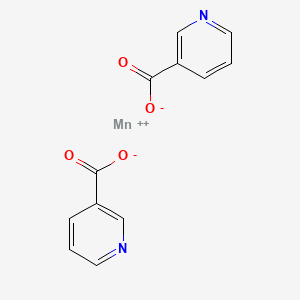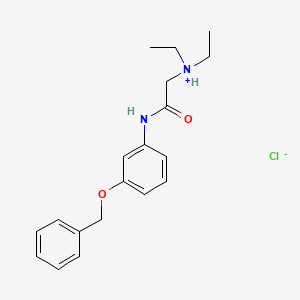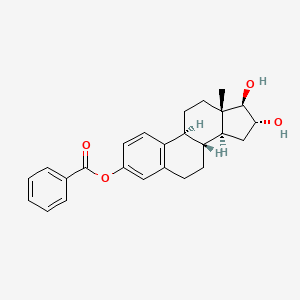
Estriol 3-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estriol 3-benzoate is a synthetic estrogen, a derivative of estriol, which is one of the three main naturally occurring estrogens in the body. It is commonly used in hormonal therapies and research due to its estrogenic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estriol 3-benzoate can be synthesized through the esterification of estriol with benzoic acid. The reaction typically involves heating estriol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors. The process involves the continuous addition of estriol and benzoic acid, with careful control of temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: Estriol 3-benzoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to estriol and benzoic acid using aqueous acid or base.
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Estriol and benzoic acid
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of this compound
Aplicaciones Científicas De Investigación
Estriol 3-benzoate is widely used in scientific research due to its estrogenic activity. It is employed in studies related to:
Chemistry: Investigating the synthesis and properties of ester derivatives.
Biology: Studying the effects of estrogen on various biological systems.
Medicine: Researching hormonal therapies and treatments for conditions like menopause, osteoporosis, and certain cancers.
Industry: Developing pharmaceuticals and other products that require estrogenic activity.
Mecanismo De Acción
Estriol 3-benzoate is similar to other estrogenic compounds like estradiol benzoate and estradiol valerate. it is unique in its specific chemical structure and the way it interacts with estrogen receptors. While estradiol benzoate is a pro-drug of estradiol, this compound is a direct estrogenic agent.
Comparación Con Compuestos Similares
Estradiol benzoate
Estradiol valerate
Estrone sulfate
Propiedades
Número CAS |
2137-85-1 |
|---|---|
Fórmula molecular |
C25H28O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1 |
Clave InChI |
XOFSFAAPNZBHAY-ROHWNPGJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


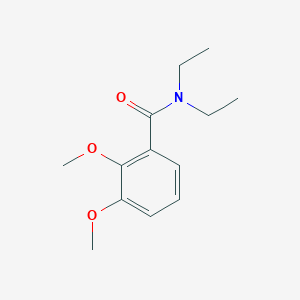
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
